

Triazamate CAS number and chemical identifiers

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Compound of Interest

Compound Name: Triazamate

Cat. No.: B018695

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Triazamate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and biological properties of **Triazamate**. The information is tailored for researchers, scientists, and professionals involved in drug development and related fields.

Core Chemical Data

Triazamate is a triazole insecticide that functions as an acetylcholinesterase inhibitor.^[1] Its chemical identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers for Triazamate

Identifier	Value
CAS Number	112143-82-5[1][2][3]
IUPAC Name	ethyl 2-[[5-tert-butyl-2-(dimethylcarbamoyl)-1,2,4-triazol-3-yl]sulfanyl]acetate[1][2]
Chemical Formula	C ₁₃ H ₂₂ N ₄ O ₃ S[2][3]
Molecular Weight	314.41 g/mol [1][2]
SMILES String	CCOC(=O)CSC1=NC(=NN1C(=O)N(C)C)C(C)(C)C[1][2]
InChI Key	NKNFWNSBIXGLL-UHFFFAOYSA-N[1][2][3]

Table 2: Physicochemical Properties of Triazamate

Property	Value
Melting Point	60 °C
Boiling Point	280 °C (estimated)
Water Solubility	433 mg/L at 25 °C
Vapor Pressure	1.6 x 10 ⁻⁴ Pa at 25 °C
logP	2.7

Experimental Protocols

Synthesis of Triazamate

The synthesis of **Triazamate** involves a multi-step process rooted in triazole and carbamate chemistry. While specific proprietary details may vary, a general and plausible synthetic route can be outlined based on established chemical principles for creating similar 1,2,4-triazole compounds. The process broadly involves the formation of a substituted 1,2,4-triazole ring, followed by the addition of the N,N-dimethylaminocarbonyl and the (2-ethoxy-2-oxoethyl)sulfanediyl groups.

A likely synthetic pathway would start with a tert-butyl-substituted precursor to form the triazole ring. This intermediate would then be reacted with dimethylcarbamoyl chloride to introduce the carbamoyl group at the N1 position of the triazole ring. The final key step is the nucleophilic substitution reaction where the sulfur-containing side chain is attached. This is typically achieved by reacting the carbamoylated triazole intermediate with an ethyl thioglycolate derivative.

Illustrative Synthetic Steps:

- **Formation of the Triazole Ring:** A precursor containing a tert-butyl group is reacted with a source of nitrogen atoms, such as hydrazine, in the presence of a suitable reagent to facilitate cyclization into a 3-tert-butyl-1H-1,2,4-triazole.
- **Carbamoylation:** The formed triazole is then reacted with dimethylcarbamoyl chloride in the presence of a base to attach the dimethylcarbamoyl group to one of the nitrogen atoms of the triazole ring, yielding 3-tert-butyl-1-(dimethylcarbamoyl)-1H-1,2,4-triazole.
- **Thioether Linkage Formation:** The final step involves the reaction of the carbamoylated triazole with ethyl chloroacetate in the presence of a base and a sulfur source, or with ethyl thioglycolate itself under conditions that promote the formation of the thioether bond at the 5-position of the triazole ring.

Purification: The final product, **Triazamate**, would then be purified using standard laboratory techniques. This typically involves extraction to remove inorganic byproducts, followed by column chromatography on silica gel to separate the desired product from any remaining starting materials or side products. The purity of the final compound would be assessed by techniques such as HPLC and characterized by NMR and mass spectrometry.

Analytical Methods for Quantification

The quantification of **Triazamate** in various matrices, such as environmental samples or formulated products, is crucial for regulatory and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common analytical techniques employed.

High-Performance Liquid Chromatography (HPLC) Method:

- Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is suitable. For higher sensitivity and selectivity, a mass spectrometer (LC-MS/MS) can be used.
- Column: A reverse-phase C18 column is typically used for the separation.
- Mobile Phase: A gradient elution with a mixture of acetonitrile and water (often with a small amount of acid like formic or acetic acid to improve peak shape) is a common choice.
- Sample Preparation: For formulation analysis, a simple dilution in a suitable organic solvent like acetonitrile or methanol is usually sufficient. For residue analysis in complex matrices like soil or crops, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method is often employed to extract and clean up the sample before injection.
- Detection: UV detection is typically set at a wavelength where **Triazamate** shows maximum absorbance. In LC-MS/MS, specific parent and daughter ion transitions are monitored for highly selective and sensitive quantification.

Gas Chromatography (GC) Method:

- Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), a Nitrogen-Phosphorus Detector (NPD) for enhanced sensitivity to nitrogen-containing compounds, or a Mass Spectrometer (GC-MS) for definitive identification and quantification.
- Column: A capillary column with a non-polar or medium-polarity stationary phase is generally used.
- Carrier Gas: Helium or hydrogen is used as the carrier gas.
- Sample Preparation: Similar to HPLC, sample preparation involves extraction and cleanup. For GC analysis, a derivatization step might be necessary for certain metabolites, though **Triazamate** itself is generally amenable to direct GC analysis.
- Injection: A split/splitless injector is used to introduce the sample into the column.

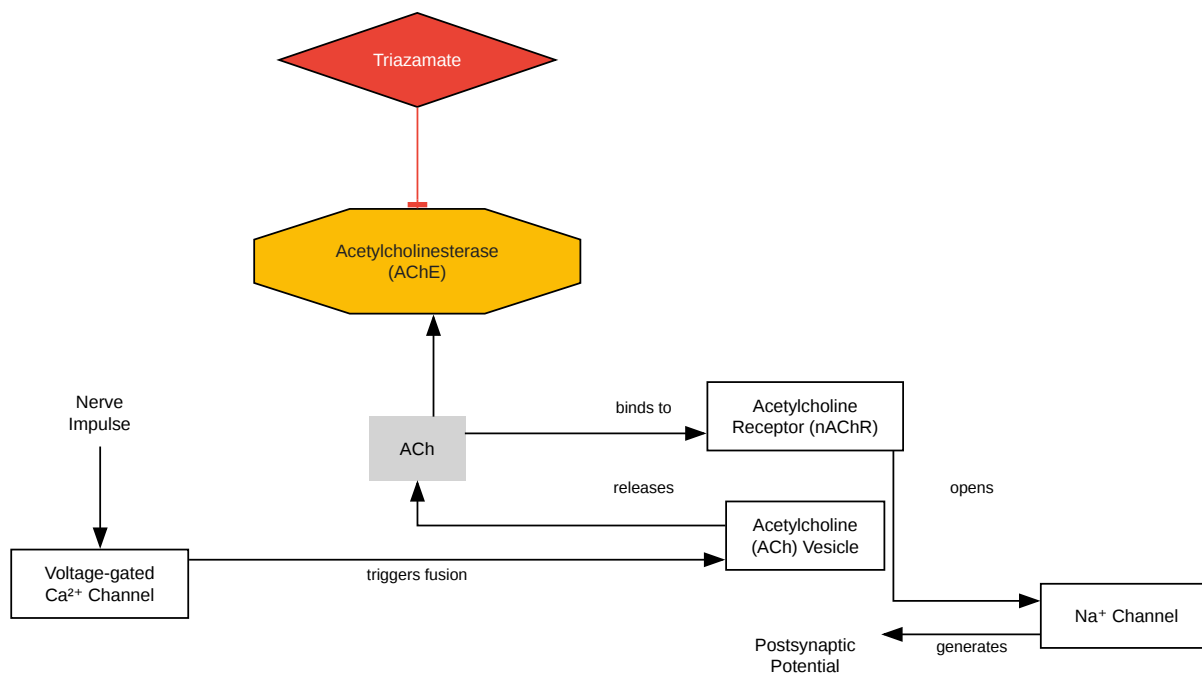
Mechanism of Action: Acetylcholinesterase Inhibition

Triazamate exerts its insecticidal effect by inhibiting the enzyme acetylcholinesterase (AChE). [1] AChE is a critical enzyme in the nervous system of both insects and mammals. Its primary function is to hydrolyze the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process that terminates the nerve signal at the cholinergic synapse.

By inhibiting AChE, **Triazamate** causes an accumulation of acetylcholine in the synaptic cleft. This leads to continuous stimulation of cholinergic receptors, resulting in hyperexcitation of the nervous system, paralysis, and ultimately the death of the insect.

The interaction of **Triazamate** with acetylcholinesterase is a key aspect of its biological activity. The carbamate moiety of the **Triazamate** molecule is responsible for the reversible carbamylation of the serine hydroxyl group in the active site of the AChE enzyme. This carbamoylated enzyme is much more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine, effectively inactivating the enzyme for a period of time.

Below is a diagram illustrating the signaling pathway at a cholinergic synapse and the point of inhibition by **Triazamate**.



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Caption: Inhibition of Acetylcholinesterase by **Triazamate** at the Cholinergic Synapse.

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